

Navigating Quantitative Proteomics: A Technical Guide to N-Fmoc-L-isoleucine-d10

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Compound of Interest

Compound Name: *N-Fmoc-L-isoleucine-d10*

Cat. No.: *B15541374*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **N-Fmoc-L-isoleucine-d10**, a critical tool for modern quantitative proteomics. This document details its primary applications, supplier information, and the experimental protocols necessary for its successful implementation in research and drug development.

Core Application: A Stable Isotope Label for Accurate Protein Quantification

N-Fmoc-L-isoleucine-d10 is a deuterated and Fmoc-protected form of the essential amino acid L-isoleucine. Its primary application lies in the field of quantitative proteomics, where it serves as a stable isotope-labeled internal standard for mass spectrometry (MS)-based protein quantification.

The incorporation of **N-Fmoc-L-isoleucine-d10** into a synthetic peptide creates a "heavy" version of a target peptide sequence. This heavy peptide is chemically identical to its natural, "light" counterpart but has a greater mass due to the presence of deuterium atoms. By spiking a known quantity of the heavy peptide into a complex biological sample, researchers can accurately determine the absolute or relative abundance of the corresponding native protein through the differential signal observed in the mass spectrometer. This technique is fundamental to various quantitative proteomics workflows, including Selected Reaction

Monitoring (SRM), Multiple Reaction Monitoring (MRM), and the Absolute Quantification (AQUA) strategy.

Supplier and Pricing Overview

A variety of chemical suppliers offer **N-Fmoc-L-isoleucine-d10**. The following table summarizes currently available suppliers and their list prices. Please note that prices are subject to change and may vary based on institutional agreements and bulk purchasing.

Supplier	Product Name	Catalog Number	Quantity	List Price (USD)
VWR (Gentaur)	N-Fmoc-L-isoleucine-d10	Not Specified	5mg	\$1,150.73 ^[1]
LGC Standards	N-Fmoc-L-isoleucine-d10	TRC-F625027-5MG	5mg	Inquire for price
Cambridge Isotope Laboratories, Inc.	L-Leucine-N-Fmoc (D10, 98%)	DLM-7575-PK	0.25g	\$987.00
Fisher Scientific (distributor for CIL)	Cambridge Isotope Laboratories L-LEUCINE-N-FMOC (D10, 98%)	50-163-1194	0.25g	Inquire for price
MedchemExpress	N-Fmoc-L-isoleucine-d10	HY-W738628	Inquire for quote	Inquire for quote

*Note: Some suppliers list the closely related compound N-Fmoc-L-leucine-d10. Researchers should ensure they are purchasing the correct isomer for their specific experimental needs.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of heavy-labeled peptides incorporating **N-Fmoc-L-isoleucine-d10** is achieved through standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol. Specific parameters may need to be optimized based on the peptide sequence and the peptide synthesizer used.

I. Resin Preparation and Swelling

- **Resin Selection:** Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).
- **Swelling:** Place the resin in a reaction vessel and wash with a suitable solvent, such as N,N-dimethylformamide (DMF), to swell the resin beads. This allows for efficient diffusion of reagents.

II. First Amino Acid Coupling

- **Deprotection:** If starting with a pre-loaded resin, remove the N-terminal Fmoc protecting group from the first amino acid by treating the resin with a 20% solution of piperidine in DMF.
- **Washing:** Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc group.
- **Activation and Coupling:** Activate the second Fmoc-protected amino acid (which could be **N-Fmoc-L-isoleucine-d10**) by dissolving it in DMF with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA). Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

III. Peptide Chain Elongation

- **Iterative Cycles:** Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired peptide sequence. For the position requiring the stable isotope label, use **N-Fmoc-L-isoleucine-d10** in the coupling step.

IV. Cleavage and Deprotection

- **Final Deprotection:** After the final amino acid has been coupled, remove the N-terminal Fmoc group.

- **Cleavage Cocktail:** Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water), to cleave the peptide from the resin and remove any remaining side-chain protecting groups.
- **Precipitation and Purification:** Precipitate the cleaved peptide in cold diethyl ether, pellet it by centrifugation, and wash to remove cleavage byproducts. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

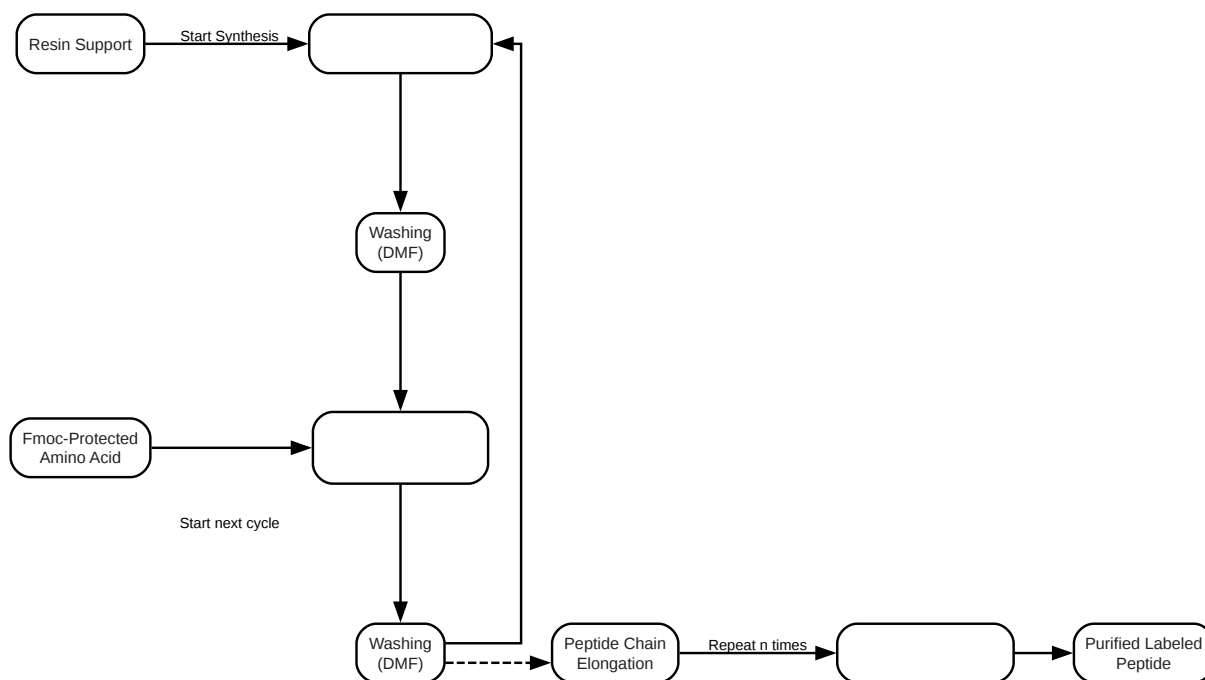
V. Analysis and Quantification

- **Mass Spectrometry:** Confirm the identity and purity of the synthesized heavy peptide using mass spectrometry.
- **Quantification:** Accurately determine the concentration of the purified heavy peptide stock solution, for example, by amino acid analysis. This quantified stock can then be used as an internal standard in quantitative proteomics experiments.

Visualizing Experimental Workflows

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical nature of Fmoc-based solid-phase peptide synthesis.

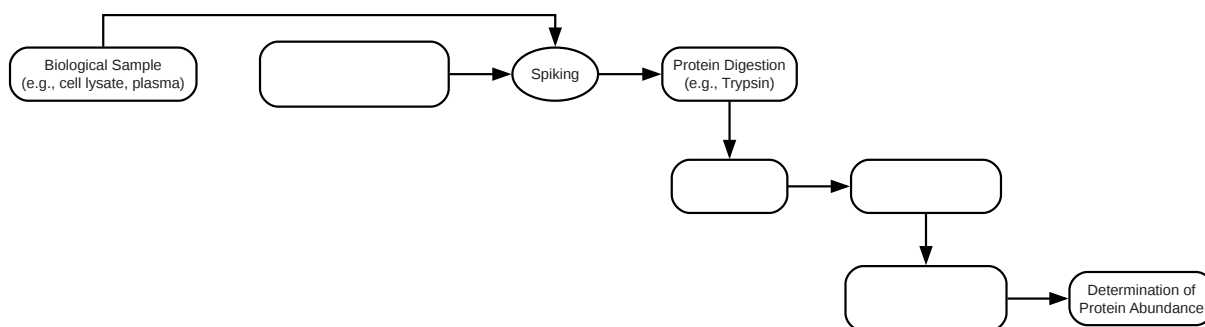


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A diagram illustrating the cyclical workflow of Solid-Phase Peptide Synthesis (SPPS).

Quantitative Proteomics Workflow using a Labeled Peptide Standard

This diagram outlines the general workflow for a quantitative proteomics experiment utilizing a stable isotope-labeled peptide standard synthesized with **N-Fmoc-L-isoleucine-d10**.



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A diagram of the quantitative proteomics workflow using a labeled peptide standard.

While **N-Fmoc-L-isoleucine-d10** is a tool for the analysis of signaling pathways rather than a direct participant, its use is critical for elucidating the dynamics of protein expression within these pathways. For instance, in studies of the TGF- β signaling pathway, quantitative proteomics can be employed to measure changes in the abundance of key proteins like Smad3 in response to different cellular stimuli. A labeled peptide standard for Smad3, synthesized using **N-Fmoc-L-isoleucine-d10**, would enable precise quantification of these changes, providing crucial insights into the pathway's regulation.

This technical guide serves as a foundational resource for researchers and professionals in drug development. The use of **N-Fmoc-L-isoleucine-d10** and similar stable isotope-labeled amino acids is indispensable for rigorous and reproducible quantitative proteomics, ultimately accelerating our understanding of complex biological systems and the development of novel therapeutics.

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References

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